2-(Pyridin-3-ylformamido)propanoic acid
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Overview
Description
“2-(Pyridin-3-ylformamido)propanoic acid” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of “2-(Pyridin-3-ylformamido)propanoic acid” is not explicitly mentioned in the available resources. However, related compounds such as “3-Pyridinepropionic acid” are commonly used as ligands to make coordination polymers2.Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-ylformamido)propanoic acid” consists of a pyridine ring attached to a propanoic acid moiety via a formamido linkage1. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.
Chemical Reactions Analysis
The specific chemical reactions involving “2-(Pyridin-3-ylformamido)propanoic acid” are not detailed in the available resources. However, related compounds like “3-Pyridinepropionic acid” are known to participate in the preparation of new coordination polymers of Ag, Cu, and Zn2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-ylformamido)propanoic acid” are not explicitly mentioned in the available resources. However, related compounds like “3-Pyridinepropionic acid” have a melting point of 156-160 °C2.Scientific Research Applications
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Anti-Fibrosis Activity of Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
-
Biological Production of Propionic Acid
- Field : Biotechnology
- Application : Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications .
- Method : Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria .
- Results : The cultivation of propionic acid-producing bacteria (PAB) in the presence of lactic acid bacteria (LAB) is a typical application for propionic acid production based on strong commensalism .
Safety And Hazards
The safety data sheet for “2-(Pyridin-3-ylformamido)propanoic acid” is not available in the resources. However, it’s important to handle all chemical substances with appropriate safety measures, including wearing protective clothing and eye protection.
Future Directions
The future directions for “2-(Pyridin-3-ylformamido)propanoic acid” are not explicitly mentioned in the available resources. However, related compounds have been studied for their potential applications in various fields, indicating that “2-(Pyridin-3-ylformamido)propanoic acid” may also have potential applications that could be explored in future research3.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
2-(pyridine-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXVFSAYKXAKAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305862 |
Source
|
Record name | 2-(pyridin-3-ylformamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylformamido)propanoic acid | |
CAS RN |
36724-74-0 |
Source
|
Record name | NSC172199 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pyridin-3-ylformamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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